molecular formula C13H11BrN2O2 B4704025 N-(4-bromo-2-methoxyphenyl)pyridine-4-carboxamide

N-(4-bromo-2-methoxyphenyl)pyridine-4-carboxamide

Cat. No.: B4704025
M. Wt: 307.14 g/mol
InChI Key: UWJNRRAFTXGDGS-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methoxyphenyl)pyridine-4-carboxamide is an organic compound that belongs to the class of aromatic amides It features a pyridine ring substituted with a carboxamide group and a phenyl ring substituted with a bromine atom and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methoxyphenyl)pyridine-4-carboxamide typically involves the following steps:

    Bromination: The starting material, 2-methoxyphenyl, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.

    Coupling Reaction: The brominated intermediate is then coupled with pyridine-4-carboxylic acid or its derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amidation: The final step involves the formation of the amide bond between the carboxylic acid group of the pyridine derivative and the amine group of the brominated intermediate.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methoxyphenyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group. The carboxamide group can undergo reduction to form the corresponding amine.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium methoxide, sodium thiolate, or primary amines in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of a base such as potassium phosphate and a boronic acid derivative.

Major Products

    Substitution: Formation of N-(4-substituted-2-methoxyphenyl)pyridine-4-carboxamide derivatives.

    Oxidation: Formation of N-(4-bromo-2-hydroxyphenyl)pyridine-4-carboxamide or N-(4-bromo-2-formylphenyl)pyridine-4-carboxamide.

    Reduction: Formation of N-(4-bromo-2-methoxyphenyl)pyridine-4-amine.

    Coupling: Formation of biaryl compounds with extended conjugation.

Scientific Research Applications

N-(4-bromo-2-methoxyphenyl)pyridine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.

    Materials Science: The compound can be used in the synthesis of organic semiconductors and light-emitting materials for electronic devices.

    Biological Studies: It serves as a probe molecule for studying enzyme interactions and receptor binding in biological systems.

    Chemical Biology: The compound is used in the design of chemical probes for investigating cellular pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methoxyphenyl)pyridine-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine and methoxy substituents can influence the compound’s binding affinity and selectivity. The carboxamide group can form hydrogen bonds with target proteins, enhancing the compound’s stability and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-methylphenyl)pyridine-4-carboxamide
  • N-(4-bromo-2-hydroxyphenyl)pyridine-4-carboxamide
  • N-(4-bromo-2-chlorophenyl)pyridine-4-carboxamide

Uniqueness

N-(4-bromo-2-methoxyphenyl)pyridine-4-carboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. The methoxy group can enhance the compound’s solubility and bioavailability, making it a valuable scaffold for drug development. Additionally, the combination of the bromine atom and the methoxy group provides a versatile platform for further functionalization and derivatization.

Properties

IUPAC Name

N-(4-bromo-2-methoxyphenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2/c1-18-12-8-10(14)2-3-11(12)16-13(17)9-4-6-15-7-5-9/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJNRRAFTXGDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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